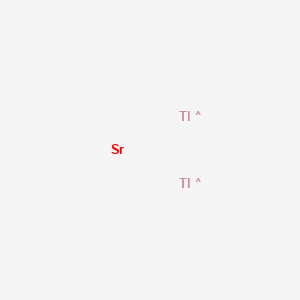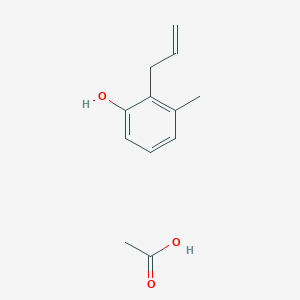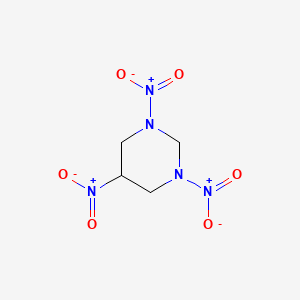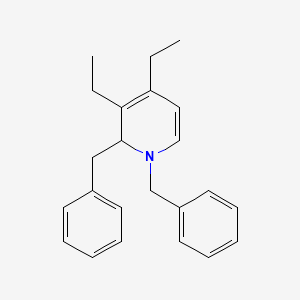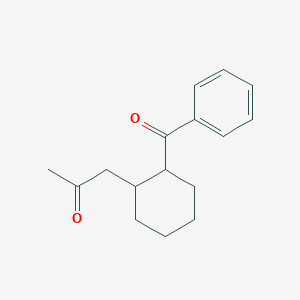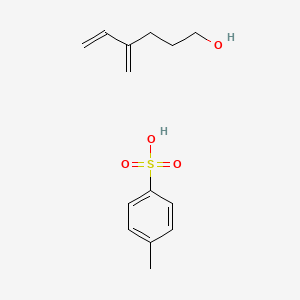![molecular formula C7H10BrLi B14618647 Lithium 7-bromobicyclo[4.1.0]heptan-7-ide CAS No. 57640-05-8](/img/structure/B14618647.png)
Lithium 7-bromobicyclo[4.1.0]heptan-7-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 7-bromobicyclo[4.1.0]heptan-7-ide is a unique organolithium compound characterized by its bicyclic structure. This compound is of significant interest in organic chemistry due to its reactivity and potential applications in various fields. The presence of both lithium and bromine atoms within the bicyclic framework imparts distinctive chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium 7-bromobicyclo[4.1.0]heptan-7-ide typically involves the reaction of 7-bromobicyclo[4.1.0]heptane with an organolithium reagent. One common method is the lithiation of 7-bromobicyclo[4.1.0]heptane using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions
Lithium 7-bromobicyclo[4.1.0]heptan-7-ide undergoes various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other electrophiles, leading to the formation of new compounds.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl halides, and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as THF or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as carbonyl compounds, imines, and nitriles are commonly used. The reactions are often conducted at low temperatures to control the reactivity.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield new alkylated bicyclic compounds, while addition reactions with carbonyl compounds can produce alcohols or ketones.
科学研究应用
Lithium 7-bromobicyclo[4.1.0]heptan-7-ide has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of potential pharmaceutical agents.
Material Science: It is used in the development of new materials with specific properties, such as polymers and advanced composites.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
作用机制
The mechanism of action of lithium 7-bromobicyclo[4.1.0]heptan-7-ide involves the interaction of the lithium atom with various electrophiles. The lithium atom acts as a nucleophile, attacking electrophilic centers and forming new bonds. The bicyclic structure of the compound also plays a role in its reactivity, providing steric and electronic effects that influence the outcome of reactions.
相似化合物的比较
Similar Compounds
7-Bromobicyclo[4.1.0]heptane: This compound is similar in structure but lacks the lithium atom, resulting in different reactivity and applications.
7,7-Dichlorobicyclo[4.1.0]heptane: Another related compound with chlorine atoms instead of bromine, leading to variations in chemical behavior.
Tribromo(7-bromobicyclo[4.1.0]hept-7-yl)germane:
Uniqueness
Lithium 7-bromobicyclo[4.1.0]heptan-7-ide is unique due to the presence of both lithium and bromine atoms within a bicyclic framework. This combination imparts distinctive reactivity and makes the compound valuable in various chemical transformations and applications.
属性
CAS 编号 |
57640-05-8 |
|---|---|
分子式 |
C7H10BrLi |
分子量 |
181.0 g/mol |
InChI |
InChI=1S/C7H10Br.Li/c8-7-5-3-1-2-4-6(5)7;/h5-6H,1-4H2;/q-1;+1 |
InChI 键 |
QOEXBXBEJJGMMP-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1CCC2C(C1)[C-]2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


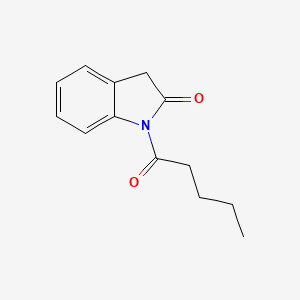

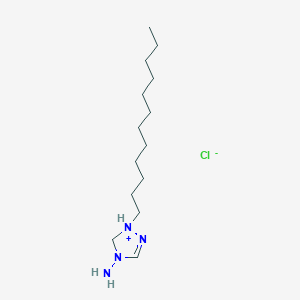
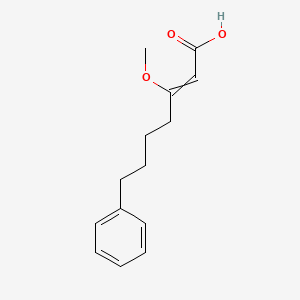
![(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14618576.png)

